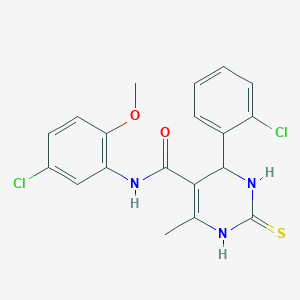![molecular formula C19H24O3 B4938717 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene](/img/structure/B4938717.png)
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene, also known as MMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPE is a member of the family of alkylphenols, which are organic compounds that are commonly used in the production of detergents, plastics, and other industrial products. In recent years, MMPE has gained attention for its potential use as a research tool in various fields of biology and chemistry.
作用機序
The mechanism of action of 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene is not fully understood, but it is thought to involve the binding of the compound to specific receptors or proteins within cells. This binding can then lead to the activation of signaling pathways and downstream effects on cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a number of biochemical and physiological effects on cells and tissues. For example, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.
実験室実験の利点と制限
One advantage of using 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene in lab experiments is its relatively low cost and availability. Additionally, this compound has been shown to have a high degree of specificity for certain PKC isoforms, which can be useful in studying the effects of these proteins on cellular processes. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of researchers and experimental subjects.
将来の方向性
There are a number of potential future directions for research into 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene and its applications. One area of interest is in the development of more specific and potent PKC activators, which could have implications for the treatment of diseases such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, the potential toxic effects of this compound need to be further explored in order to ensure its safe use in scientific research.
合成法
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenol with 2-methoxy-4-methylphenol in the presence of a base catalyst. The resulting product can then be further modified through the addition of ethylene oxide to produce the final compound, this compound.
科学的研究の応用
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene has been shown to have a number of potential applications in scientific research. One area of interest is in the study of cell signaling pathways, particularly those involving the protein kinase C (PKC) family. This compound has been shown to activate certain isoforms of PKC, which can lead to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-13-6-9-17(18(12-13)20-5)21-10-11-22-19-15(3)8-7-14(2)16(19)4/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTOQOBXPHHDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC(=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-(2-thienyl)acetamide](/img/structure/B4938635.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B4938654.png)
![N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938659.png)

![2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B4938666.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938687.png)

![4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide](/img/structure/B4938704.png)


![1-(2,13a-dihydroxy-4a,6a,13-trimethylicosahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B4938735.png)
![ethyl 1-(3-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4938749.png)
![methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4938755.png)
